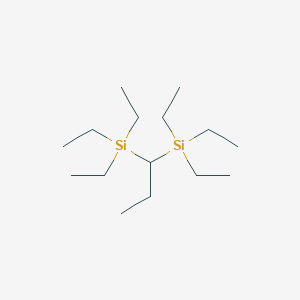

Triethyl(1-triethylsilylpropyl)silane

Beschreibung

Eigenschaften

CAS-Nummer |

17955-47-4 |

|---|---|

Molekularformel |

C15H36Si2 |

Molekulargewicht |

272.62 g/mol |

IUPAC-Name |

triethyl(1-triethylsilylpropyl)silane |

InChI |

InChI=1S/C15H36Si2/c1-8-15(16(9-2,10-3)11-4)17(12-5,13-6)14-7/h15H,8-14H2,1-7H3 |

InChI-Schlüssel |

VWFCXQRCCLPCOU-UHFFFAOYSA-N |

SMILES |

CCC([Si](CC)(CC)CC)[Si](CC)(CC)CC |

Kanonische SMILES |

CCC([Si](CC)(CC)CC)[Si](CC)(CC)CC |

Synonyme |

1,1-Bis(triethylsilyl)propane |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

Reactivity in Hydrosilation Reactions

In hydrosilation of carbonyl compounds (e.g., 4-tert-butylcyclohexanone), silane bulkiness impacts diastereoselectivity:

Performance in Polymer Composites

- TESPT : Industry standard for silica-filled natural rubber (NR), improving tensile strength and reducing rolling resistance .

- VTES : Poor compatibility with silica, leading to inferior mechanical properties .

- This compound (inferred): Potential as a coupling agent due to dual silyl groups, but excessive bulk may hinder dispersion in matrices like NR.

Role in Protecting Group Chemistry

- Triethylsilyl (TES) ethers : Moderate stability; cleaved under acidic or fluoride conditions .

- Triisopropylsilyl (TIPS) ethers : High stability; require stronger deprotection agents .

- This compound (inferred): Likely forms highly stable ethers due to dual silyl groups, requiring harsh conditions for deprotection.

Vorbereitungsmethoden

Sequential Alkylation of Silanes

A common route involves the stepwise introduction of triethylsilyl groups to a propyl backbone. For example, propylmagnesium bromide may react with triethylsilyl chloride (Et₃SiCl) in anhydrous tetrahydrofuran (THF) at low temperatures (-78°C to 0°C) to form monosilylated intermediates. Subsequent deprotonation with strong bases like lithium diisopropylamide (LDA) enables a second silylation step.

Example Procedure:

-

First Silylation:

-

React 1-bromopropane (1.0 equiv) with Mg in THF to generate propylmagnesium bromide.

-

Add Et₃SiCl (1.1 equiv) at -40°C, stir for 2 h, and warm to room temperature.

-

Quench with NH₄Cl(aq), extract with ether, and distill to isolate 1-triethylsilylpropane.

-

-

Second Silylation:

Hydrosilylation of Propargyl Derivatives

Hydrosilylation of 1-propyne with triethylsilane (Et₃SiH) in the presence of Karstedt’s catalyst (Pt-based) provides a direct route to bis-silylated products. This method is highly atom-economical but requires precise control of catalyst loading and temperature.

Optimized Conditions:

-

Substrate: 1-Propyne (1.0 equiv), Et₃SiH (2.2 equiv)

-

Catalyst: Pt(dvs) (10 ppm)

-

Solvent: Toluene, 60°C, 6 h

Industrial-Scale Synthesis and Cost Optimization

The patent CN113880875A highlights sodium hydride (NaH) as a cost-effective alternative to traditional reductants like NaBH₄ or LiAlH₄. Although this patent focuses on triethylsilane synthesis, its methodology is adaptable to polysilylated compounds:

One-Pot Silylation Using NaH

-

Formation of Trimethoxy Sodium Borohydride:

-

Silylation with Triethylchlorosilane (Et₃SiCl):

Scalability Considerations:

-

Solvent Recycling: Azeotropic distillation recovers >90% of THF and B(OMe)₃, reducing waste.

-

Cost Reduction: Using NaH instead of NaBH₄ lowers raw material costs by ~30%.

Comparative Analysis of Methods

| Method | Conditions | Yield | Purity | Cost Efficiency |

|---|---|---|---|---|

| Sequential Alkylation | Low temps (-78°C), LDA, Et₃SiCl | 65–75% | ≥99% | Moderate |

| Hydrosilylation | Pt catalyst, toluene, 60°C | 82% | ≥98% | High |

| NaH-Mediated One-Pot | THF, -50–10°C, distillation | 88–92% | ≥99.7% | Very High |

Q & A

Q. Example Protocol :

React (4-ethenylphenoxy)(triethyl)silane with a triethylsilylpropyl precursor under nitrogen.

Use Pt/C as a catalyst at 60°C for 12 hours.

Purify via silica gel chromatography (hexane/ethyl acetate).

Reported yields range from 45% to 92%, depending on precursor purity and catalyst loading .

Basic: What characterization techniques are most effective for confirming the structure and purity of this compound?

Answer:

- NMR Spectroscopy :

- FT-IR : Detect Si–C (~1250 cm⁻¹) and Si–H (~2100 cm⁻¹, if present) stretches .

- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., [M+H]⁺ or [M–Et]⁺ ions) .

- Elemental Analysis : Validate C/H/Si ratios to rule out contamination.

Data Cross-Validation Tip : Compare results with PubChem or CAS entries for known analogs (e.g., trimethylcyclopentadienylsilane ).

Advanced: How can researchers resolve contradictions in reactivity data for this compound in cross-coupling reactions?

Answer:

Discrepancies in reactivity often arise from:

- Steric Effects : Bulky triethylsilyl groups may hinder access to reactive sites, reducing coupling efficiency. Compare with less hindered analogs (e.g., trimethylsilyl derivatives) .

- Catalyst Compatibility : Screen alternative catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂(dppe)) to identify optimal systems .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may improve solubility but accelerate side reactions like protodesilylation.

Case Study :

In Suzuki-Miyaura couplings, conflicting yields (45% vs. 85%) were traced to moisture levels in solvents. Rigorous drying (molecular sieves) improved reproducibility .

Advanced: What experimental design strategies optimize hybrid silane films incorporating this compound for corrosion resistance?

Answer:

Use a factorial design to evaluate variables:

- Key Factors :

- Silane concentration (1–5% v/v)

- Hydrolysis time (30–150 min)

- Coating method (dip vs. spray) .

- Response Variables :

- Contact angle (wettability)

- Electrochemical impedance spectroscopy (EIS) for corrosion resistance.

Q. Example Findings :

- A 2:1 silane ratio (Triethylsilylpropyl:APTES) at 2% concentration and 150 min hydrolysis achieved a contact angle of 109.7° and maximal corrosion protection (R² = 0.87) .

Advanced: What mechanistic pathways explain the formation of byproducts during this compound synthesis?

Answer:

Common byproducts include:

- Disiloxanes : Formed via Si–O–Si linkages due to trace moisture. Mitigate using anhydrous conditions and scavengers (e.g., MgSO₄) .

- Oligomers : Result from uncontrolled chain propagation. Limit by controlling stoichiometry (excess alkene) .

- Isomerization : Steric strain in the propyl chain can lead to rearrangements. Monitor via GC-MS and adjust reaction time/temperature .

Q. Analytical Workflow :

Use GC-MS to detect low-abundance byproducts.

Compare retention times with synthesized standards.

Basic: What safety protocols are critical when handling this compound?

Answer:

- Ventilation : Use fume hoods to avoid inhalation (silanes may release toxic fumes).

- Fire Prevention : Store under inert gas (argon/nitrogen); silanes are flammable .

- Spill Management : Neutralize with sand or vermiculite; avoid water (risk of exothermic reaction) .

- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.